1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylicacid
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Overview
Description
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the cyclopentane carboxylic acid moiety. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring. The cyclopentane carboxylic acid group can be introduced through a subsequent reaction with cyclopentanone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The fluorine atom enhances its binding affinity to these targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride
- 1-(3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
Uniqueness
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both the isoxazole ring and the cyclopentane carboxylic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The fluorine atom further enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14FNO3 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H14FNO3/c16-11-5-3-10(4-6-11)12-9-13(17-20-12)15(14(18)19)7-1-2-8-15/h3-6,9H,1-2,7-8H2,(H,18,19) |
InChI Key |
NCEQVYRGMBICAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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